molecular formula C22H23N3O3S B2918542 (E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide CAS No. 886899-42-9

(E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide

Cat. No.: B2918542
CAS No.: 886899-42-9
M. Wt: 409.5
InChI Key: IYGUAEWWZAETIN-PKNBQFBNSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications

Molecular Engineering and Synthesis

(E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide, due to its complex structure involving an acrylamide group, imidazole ring, and substituted phenyl groups, is a candidate for various molecular engineering applications. The molecule's structure suggests potential in the design of organic sensitizers for solar cell applications, where donor, electron-conducting, and anchoring groups are engineered at the molecular level. Such organic sensitizers, upon anchoring onto TiO2 films, can exhibit high incident photon to current conversion efficiency, contributing to the development of efficient solar cells (Kim et al., 2006).

Polymer Science and Material Engineering

The acrylamide moiety within the molecule's structure lends itself to applications in polymer science, particularly in the synthesis of copolymers. Acrylic copolymers containing various functional groups, such as poly(ethylene glycol) and dioxolane, have been synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization, showcasing the potential of acrylamide derivatives in creating well-defined copolymers for bioconjugation applications (Rossi et al., 2008).

Nanotechnology and Drug Delivery

The intricate structure of this compound, particularly the presence of the imidazole ring, suggests its utility in nanotechnology and drug delivery systems. Ionic liquid monomers, similar in complexity to the compound , have been intercalated into montmorillonite layers and copolymerized with methacrylic acid to create pH-sensitive nanocomposites. Such materials are promising for colon-specific drug delivery systems, highlighting the potential of complex acrylamide derivatives in the development of targeted therapeutic delivery vehicles (Mahkam et al., 2016).

Nonlinear Optical Materials

Compounds containing acrylamide and substituted thiophene have demonstrated significant potential in the field of nonlinear optical materials. These materials are crucial for developing optical limiters to protect human eyes and sensors and stabilize light sources in optical communications. The nonlinear absorption and optical limiting behavior of such compounds, under specific laser excitation, indicate the applicability of complex acrylamide derivatives in enhancing the performance of photonic and optoelectronic devices (Anandan et al., 2018).

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-27-19-10-8-16(14-20(19)28-2)9-11-21(26)23-12-13-29-22-24-15-18(25-22)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,23,26)(H,24,25)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGUAEWWZAETIN-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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